

5-Aminotetramethyl Rhodamine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Aminotetramethyl Rhodamine

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An In-depth Technical Guide on **5-Aminotetramethyl Rhodamine** for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, applications, and experimental protocols for **5-Aminotetramethyl rhodamine**, a key fluorescent marker in biological research.

Core Compound Details

5-Aminotetramethyl rhodamine is a fluorescent dye belonging to the rhodamine family. Its chemical structure incorporates a reactive primary amine group, making it suitable for conjugation to various biomolecules.

Property	Value	Reference
CAS Number	167095-10-5	[1] [2] [3]
Molecular Weight	401.46 g/mol	[1] [2] [3]
Molecular Formula	C ₂₄ H ₂₃ N ₃ O ₃	[1]

Applications in Biological Research

Due to its fluorescent properties, **5-Aminotetramethyl rhodamine** is widely used as a tracer dye in fluorescence microscopy and other fluorescence-based applications.^[4] A primary application is its covalent attachment to proteins, particularly antibodies, to enable the visualization of specific cellular targets.

The general principle involves the reaction of the primary amine on the rhodamine molecule with a suitable functional group on the target biomolecule. This process, known as bioconjugation, results in a fluorescently labeled probe that can be used to detect and localize its binding partner within a biological sample.

Experimental Protocol: Antibody Conjugation

This protocol outlines a general procedure for conjugating **5-Aminotetramethyl rhodamine** to an antibody. The isothiocyanate derivative of rhodamine is often used for efficient coupling to the amino groups of the antibody.^[1]

Materials:

- Antibody to be labeled (in an amine-free buffer)
- 5-Isothiocyanatotetramethyl rhodamine (a derivative of **5-Aminotetramethyl rhodamine**)
- Amine-free buffer (e.g., PBS, pH 7.4)
- Gel filtration column (e.g., PD-10 desalting column)
- Reaction tubes
- Pipettes

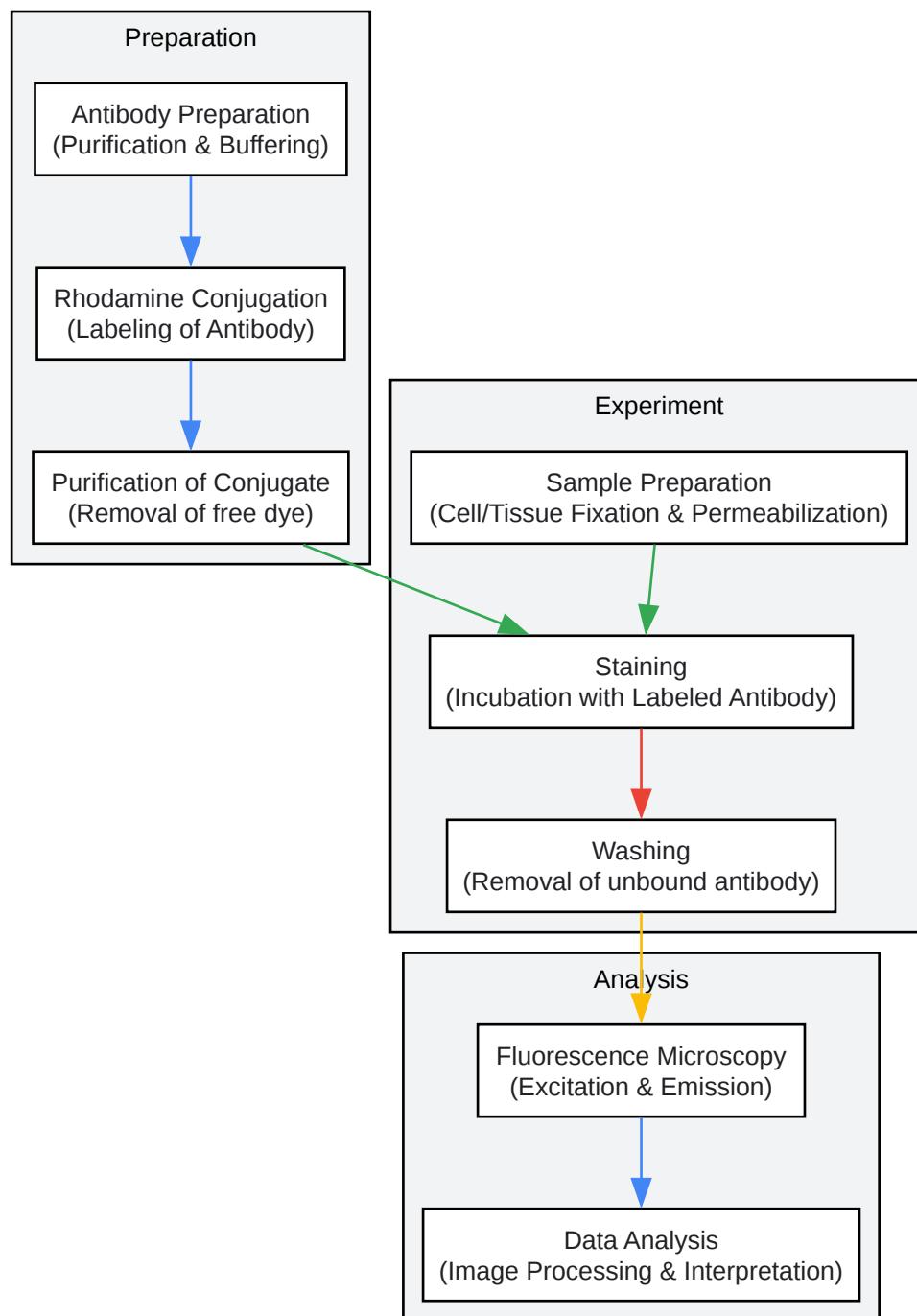
Procedure:

- Antibody Preparation: Dialyze the target antibody into an amine-free buffer, such as PBS at pH 7.4, to remove any interfering amines.^[2] The optimal antibody concentration is typically between 0.5-5 mg/ml.
- Dye Preparation: Prepare a stock solution of 5-Isothiocyanatotetramethyl rhodamine in an anhydrous solvent like DMSO.

- Conjugation Reaction: Add the rhodamine isothiocyanate solution to the antibody solution at a molar ratio of approximately 5:1 to 10:1 (dye:protein).[2] The reaction mixture should be incubated for 3 hours at room temperature in the dark.
- Quenching the Reaction: After the incubation period, a quenching reagent can be added to stop the reaction.
- Purification of the Conjugate: Separate the labeled antibody from the unreacted dye using a gel filtration column.[1][2]
- Determination of Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the rhodamine dye (around 555 nm) to calculate the ratio of dye molecules per antibody molecule.[2]
- Storage: Store the final conjugate at 4°C in the dark. For long-term storage, freezing at -20°C is recommended.[2]

Experimental Workflow for Fluorescence Microscopy

The following diagram illustrates a typical workflow for using a **5-Aminotetramethyl rhodamine**-conjugated antibody in a fluorescence microscopy experiment.

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